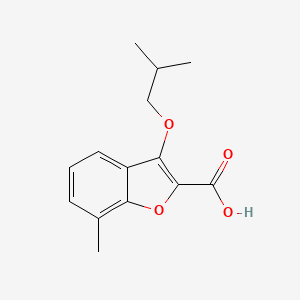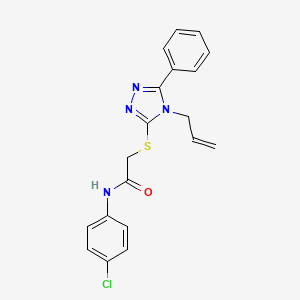![molecular formula C8H16ClNO B11781763 (7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B11781763.png)
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a bicyclic ring system with a methyl group and a hydroxymethyl group, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
化学反应分析
Types of Reactions
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The bicyclic structure allows for substitution reactions, particularly at the nitrogen atom or the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a useful tool for probing biological systems and understanding enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
(7-Azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride: Lacks the methyl group, leading to different reactivity and binding properties.
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)ethanol hydrochloride: Has an ethyl group instead of a hydroxymethyl group, affecting its chemical behavior.
Uniqueness
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is unique due to its specific combination of a bicyclic structure with a methyl and hydroxymethyl group. This combination provides distinct reactivity and binding characteristics, making it valuable for various applications in research and industry.
属性
分子式 |
C8H16ClNO |
|---|---|
分子量 |
177.67 g/mol |
IUPAC 名称 |
(7-methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-9-7-2-4-8(9,6-10)5-3-7;/h7,10H,2-6H2,1H3;1H |
InChI 键 |
ISEOABCWLRKUSP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2CCC1(CC2)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B11781700.png)
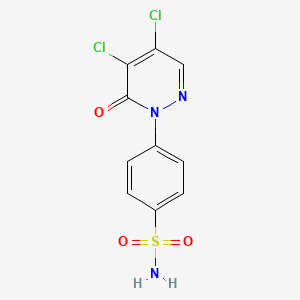




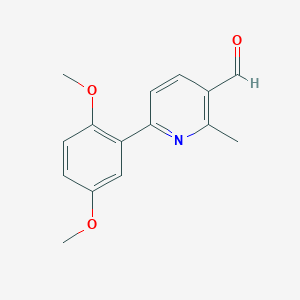
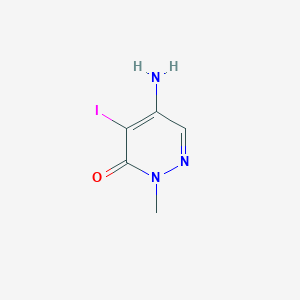
![1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781766.png)
